Suc-Ala-Trp-Pro-Phe-pNA
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)/t23-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPSTLLJSQXELA-QIOUBPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Synthetic Peptide Substrates in Enzymology
Synthetic peptides are short chains of amino acids that are designed and created in a laboratory setting. creative-enzymes.com They have become indispensable tools in biochemistry and molecular biology for several reasons. creative-enzymes.comscbt.com Unlike naturally occurring peptides, synthetic versions can be precisely engineered to have specific sequences and modifications. creative-enzymes.com This allows researchers to mimic the natural targets of enzymes, such as proteases and kinases, and to study their activity and specificity in a controlled environment. scbt.comthermofisher.com
The use of synthetic peptides enables scientists to:
Investigate enzyme-substrate interactions: By creating a series of related peptides, researchers can map the binding sites of enzymes and determine the specific amino acid sequences that are recognized and cleaved. thermofisher.com
Measure enzyme activity: Synthetic peptides are crucial for developing assays to quantify the rate of enzymatic reactions. scbt.com This is essential for understanding enzyme kinetics and for screening potential enzyme inhibitors or activators. scbt.comontosight.ai
Study post-translational modifications: These peptides can be designed to be substrates for enzymes that add or remove chemical groups, such as phosphate (B84403) groups in a process called phosphorylation, allowing for detailed study of these important regulatory mechanisms. scbt.com
Develop new therapeutic agents: By understanding how enzymes interact with their substrates, scientists can design and synthesize peptides that act as drugs to combat various diseases. thermofisher.com
The ability to create peptides with defined sequences has revolutionized the study of enzymes, providing a level of precision and control that was previously unattainable. creative-enzymes.com
Overview of Chromogenic P Nitroanilide Substrates in Protease Assays
A significant advancement in the study of proteases was the development of chromogenic substrates. slideshare.net These are synthetic peptides that have a chromophore—a chemical group capable of producing color—attached to them. slideshare.net A widely used chromophore is p-nitroaniline (pNA). slideshare.netresearchgate.net
The principle behind chromogenic p-nitroanilide substrates is straightforward. The peptide sequence is designed to be recognized and cleaved by a specific protease. ontosight.ai The p-nitroaniline molecule is linked to the peptide chain via an amide bond. ontosight.ai When the protease cleaves this bond, it releases the p-nitroaniline. ontosight.airesearchgate.net Free p-nitroaniline has a distinct yellow color and strongly absorbs light at a specific wavelength (typically around 405-410 nm), while the intact substrate does not. ontosight.aifao.orgtandfonline.com
This color change provides a simple and direct way to measure the activity of the protease. researchgate.net By using a spectrophotometer to monitor the increase in absorbance at the specific wavelength over time, researchers can accurately determine the rate of the enzymatic reaction. tandfonline.com This method is highly sensitive and allows for the real-time analysis of protease activity. researchgate.net The use of pNA-derivatized substrates has been extended to various applications, including detecting protease activities on gels after electrophoresis. nih.gov
Historical Context of Suc Ala Trp Pro Phe Pna and Its Analogs in Enzyme Studies
Solid-Phase Peptide Synthesis (SPPS) Approaches for pNA Conjugation
Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for assembling peptide chains. However, the direct coupling of p-nitroaniline to a resin-bound peptide is challenging due to the low nucleophilicity of the pNA amino group, which is deactivated by the electron-withdrawing nitro group. nih.govosti.govresearchgate.net To overcome this, several innovative SPPS strategies have been developed.
Fmoc Strategy for Peptide-pNA Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely used method in SPPS due to its mild deprotection conditions. nih.govrsc.org Several approaches have adapted the Fmoc strategy for the synthesis of peptide-pNA conjugates. uq.edu.auresearchgate.net One effective method involves the use of a pre-derivatized resin, where a pNA analog is already attached to the solid support. nih.gov For instance, 5-amino-2-nitrobenzoic acid (Anb5,2) can be coupled to a Wang or Rink Amide resin. nih.govnih.gov The peptide is then synthesized on this modified resin using standard Fmoc chemistry. nih.gov This circumvents the difficult coupling of pNA in the final step. nih.gov
Another approach utilizes a safety-catch linker, such as an aryl hydrazine (B178648) resin. osti.govresearchgate.netacs.org In this method, the peptide is assembled on the hydrazine resin using standard Fmoc protocols. osti.govresearchgate.net Upon completion of the peptide chain, the resin-bound peptide hydrazide is mildly oxidized to form a highly reactive acyl diazene (B1210634) intermediate, which can then efficiently react with the weakly nucleophilic p-nitroaniline. osti.govresearchgate.netacs.org
A third strategy involves synthesizing the peptide on a resin derivatized with 1,4-phenylenediamine. researchgate.net This results in a resin-bound peptide p-aminoanilide (pAA), which is then oxidized in a subsequent step to the desired peptide p-nitroanilide. researchgate.net
Oxidation of Intermediate p-Aminoanilides to p-Nitroanilides
A common and effective strategy in the synthesis of peptide-pNA substrates is the oxidation of a more readily synthesized peptide p-aminoanilide (pAA) intermediate. researchgate.netgoogle.comchimia.ch This two-step process involves first synthesizing the peptide with a p-aminoaniline at the C-terminus, followed by the oxidation of the amino group to a nitro group. google.com
The synthesis of the peptide-pAA can be achieved using SPPS on a resin functionalized with p-phenylenediamine. researchgate.net Once the peptide chain is assembled and cleaved from the resin, the p-aminoanilide is oxidized. A mild and efficient oxidizing agent for this transformation is Oxone®, a mixture of potassium peroxymonosulfate, potassium hydrogen sulfate, and potassium sulfate. researchgate.net This method is advantageous as it allows for the straightforward assembly of the peptide-pAA on a standard resin and subsequent efficient conversion to the final pNA product. researchgate.net Other oxidizing agents that have been employed include sodium perborate (B1237305) and potassium permanganate. osti.govgoogle.com
Solution-Phase Synthesis Techniques
While solid-phase synthesis is often preferred for its efficiency, solution-phase techniques have also been employed for the preparation of peptide-pNA substrates. researchgate.net These methods typically involve the stepwise coupling of amino acids in solution. However, the coupling of p-nitroaniline in the solution phase presents similar challenges as in SPPS, primarily due to its low nucleophilicity and the poor solubility of some p-nitroanilide intermediates. nih.gov Traditional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often not effective for this final coupling step. nih.gov
To address these issues, alternative coupling methods have been developed. For instance, the use of diphenylphosphinic chloride has been reported for the coupling of Fmoc-protected amino acids to p-nitroaniline to create Fmoc-amino acid-pNA synthons, which can then be used in further solution-phase synthesis steps. wiley.com
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis represents an alternative and powerful approach, leveraging the high stereoselectivity and mild reaction conditions offered by enzymes. nih.govnih.gov Proteases, which normally cleave peptide bonds, can be used in reverse to catalyze their formation under specific conditions. nih.govnih.gov
This method can be particularly advantageous for the synthesis of complex peptides, avoiding the need for extensive protecting group strategies common in purely chemical synthesis. nih.gov For example, proteases like papain have been explored for their ability to ligate peptide fragments, which could be applied to the synthesis of peptide-pNA conjugates. nih.govresearchgate.net The optimization of reaction conditions such as pH, temperature, and enzyme/substrate concentrations is crucial for achieving high yields. nih.gov While less common for the direct synthesis of this compound, chemoenzymatic methods offer a promising avenue for the synthesis of peptide-pNA analogs and other complex peptide conjugates. springernature.com
Design and Synthesis of Modified Suc-Peptide-pNA Substrates for Specific Research Questions
The modification of the peptide sequence in Suc-peptide-pNA substrates is a powerful tool for investigating the substrate specificity of proteases. By systematically altering the amino acid residues at different positions (P1, P2, P3, P4, etc.), researchers can probe the structural and chemical features of the enzyme's active site.
Amino Acid Substitutions at P1, P2, P3, P4 Positions
The P1-P4 positions of a peptide substrate are the amino acid residues N-terminal to the scissile bond, which are recognized by the corresponding S1-S4 binding pockets of the protease. The amino acid at the P1 position is a primary determinant of specificity for many proteases. For chymotrypsin and chymotrypsin-like enzymes, which cleave this compound, the P1 position is typically occupied by a large hydrophobic or aromatic residue like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.govpnas.org
Systematic substitutions at these positions can reveal important insights into enzyme function. For example, studies on chymotrypsin have utilized substrates with various amino acids at the P1 position to characterize the S1 binding pocket. pnas.org Similarly, substitutions at the P2, P3, and P4 positions have been used to map the extended substrate-binding sites of proteases like cathepsin G and human leukocyte elastase. sigmaaldrich.com The synthesis of libraries of peptide-pNA substrates with variations at these positions allows for a high-throughput screening approach to determine the optimal substrate sequence for a given protease. wiley.com
Below are examples of modified peptide-pNA substrates and their applications in protease research.
| Substrate Sequence | Target Enzyme(s) | Research Focus |
| Suc-Ala-Ala-Pro-Phe -pNA | Chymotrypsin, Cathepsin G, Subtilisin | Characterization of enzyme kinetics and specificity. nih.govsigmaaldrich.com |
| Suc-Ala-Ala-Pro-Arg -pNA | Trypsin | Investigating the role of the S1 pocket in determining specificity. lsu.edu |
| Suc-Ala-Ala-Pro-Lys -pNA | Trypsin | Studying the impact of charged residues at the P1 position. pnas.org |
| Suc-Ala-Phe -Pro-Gln -pNA | Subtilisin Carlsberg | Exploring the influence of P2 and P1 substitutions. wiley.com |
| Suc-Ala-Gly -Pro-Phe-pNA | Casein Kinase II | Investigating isomerization and protein stabilization. |
N-Terminal and C-Terminal Modifications Beyond Succinyl and pNA Moieties
The N-terminus of a peptide, which contains a free amino group, is a common site for modification. creative-peptides.com The goal of these modifications can range from improving stability to introducing labels for detection. creative-peptides.comcreative-proteomics.com
One common strategy is the acylation of the N-terminus with various acyl groups. This can include the introduction of fatty acids, such as myristic or palmitic acid, which can enhance the peptide's interaction with cell membranes. creative-proteomics.commdpi.com Studies have shown that acyl lipidation at the N-terminus can significantly increase the inhibitory activity of a peptide against enzymes like neutrophil elastase. dovepress.com For instance, replacing the N-terminal succinyl group with a benzoyl or cyclohexylcarbonyl group has been shown to be an effective strategy in optimizing peptide inhibitors. nih.gov Research has also explored the use of short-chain acyl groups to modify the N-terminus. researchgate.net
Furthermore, the N-terminus can be modified by attaching fluorescent tags or biotin (B1667282). creative-proteomics.comnih.gov This is particularly useful for tracking the peptide in biological systems and for studying its binding to target proteins. creative-peptides.comnih.gov For example, a biotin molecule can be chemically labeled to the N-terminus of a protein to facilitate its purification and detection. nih.gov Another approach involves the use of specific amino acid sequences at the N-terminus that can direct selective chemical modifications. For example, a Gly-His tag can be used to achieve highly selective N-terminal acylation. nih.gov
The choice of N-terminal modification can have a significant impact on the peptide's biological activity. For example, in the development of calcineurin inhibitors, replacing the N-terminal tetrapeptide with a simple acyl group like a benzoyl group only resulted in a minor reduction in binding affinity. nih.gov This highlights the potential for simplifying peptide structures through N-terminal modifications without compromising their function.
The C-terminus of a peptide, characterized by a free carboxyl group, is another key site for derivatization. creative-peptides.com Modifications at this terminus can influence a peptide's stability, solubility, and biological activity. creative-peptides.comformulationbio.com
A prevalent C-terminal modification is amidation, where the carboxyl group is converted to an amide. formulationbio.com This modification removes the negative charge of the carboxyl group, which can increase the peptide's hydrophobicity and its ability to penetrate cell membranes. formulationbio.combiosynth.com C-terminal amidation can also enhance the peptide's stability by making it less susceptible to degradation by carboxypeptidases. formulationbio.com
Another important class of C-terminal modifications involves the attachment of chromogenic or fluorogenic reporter groups. While p-nitroanilide (pNA) is a widely used chromogenic substrate, other reporters like 7-amino-4-methylcoumarin (B1665955) (AMC) are also frequently employed. formulationbio.combiosynth.com AMC-based substrates are particularly useful for studying protease activity due to the significant increase in fluorescence upon cleavage of the amide bond linking AMC to the peptide. creative-peptides.comformulationbio.com The excitation and emission wavelengths for AMC are typically around 342 nm and 441 nm, respectively. creative-peptides.comformulationbio.com
The C-terminus can also be modified by esterification, which involves introducing an ester group. formulationbio.com This can alter the peptide's physicochemical properties and can be used to create prodrugs, as C-terminal esters are targets for endogenous esterases. formulationbio.com Furthermore, the carboxyl group at the C-terminus can be reduced to an aldehyde group, creating peptide aldehydes. biosynth.com These analogs can act as inhibitors for various proteases by mimicking the transition state of substrate hydrolysis. biosynth.com
The development of enzymatic methods for C-terminal modification offers advantages such as mild reaction conditions and high selectivity. acs.org For instance, peptide amidase (PAM) from Stenotrophomonas maltophilia can be engineered to catalyze the selective C-terminal modification of peptides with various nucleophiles. acs.org
The following interactive table summarizes some of the common N-terminal and C-terminal modifications discussed:
Interactive Data Table of Peptide Termini Modifications| Terminus | Modification Type | Example Modifier | Purpose |
|---|---|---|---|
| N-Terminal | Acylation | Benzoyl group | Improve inhibitory activity |
| N-Terminal | Lipidation | Palmitic acid | Enhance membrane interaction |
| N-Terminal | Tagging | Biotin | Facilitate detection and purification |
| C-Terminal | Amidation | -NH2 | Increase stability and cell permeability |
| C-Terminal | Fluorogenic Labeling | 7-amino-4-methylcoumarin (AMC) | Enable fluorescent activity assays |
| C-Terminal | Aldehyde Formation | -CHO | Create protease inhibitors |
General Principles of pNA Substrate Hydrolysis and Spectrophotometric Detection
The enzymatic hydrolysis of this compound, a synthetic chromogenic substrate, is a widely used method for assaying the activity of specific proteases, particularly chymotrypsin and chymotrypsin-like serine proteases. nih.govbachem.com The fundamental principle of this assay lies in the cleavage of the amide bond between the peptide chain and the p-nitroaniline (pNA) moiety by the enzyme. nih.gov This enzymatic action releases p-nitroaniline, a yellow-colored compound, which can be quantified spectrophotometrically. nih.govtandfonline.com
The rate of pNA release, measured as the increase in absorbance over time, is directly proportional to the enzymatic activity under conditions where the substrate is not limiting. chromogenicsubstrates.com This method offers high sensitivity, allowing for the detection of very low enzyme activities. diapharma.com The hydrolysis reaction generally follows Michaelis-Menten kinetics, meaning that at a sufficiently high substrate concentration, the rate of product formation is proportional to the enzyme's activity. chromogenicsubstrates.com
The active site of serine proteases, such as chymotrypsin, contains a catalytic triad (B1167595) of serine, histidine, and aspartic acid residues. tandfonline.com At an optimal pH and ionic strength, these residues facilitate the hydrolysis of the peptide bond. The reaction involves the transfer of the serine hydroxyl proton to a histidine residue, enabling the serine oxygen to form a covalent bond with the substrate's carbonyl carbon. This results in a tetrahedral intermediate, followed by the release of the pNA group. tandfonline.com Subsequently, a water molecule attacks the acyl-enzyme intermediate, leading to the release of the peptide and regeneration of the free enzyme. tandfonline.com
Detection Wavelengths and Molar Extinction Coefficients of p-Nitroaniline
The released p-nitroaniline (pNA) is typically detected by monitoring the increase in absorbance at a specific wavelength. The most commonly used wavelength for spectrophotometric detection of pNA is 405 nm. tandfonline.comchromogenicsubstrates.comfao.org However, other wavelengths such as 385 nm and 410 nm have also been reported. tandfonline.com The choice of wavelength is based on the absorption spectrum of pNA, which shows a maximum absorbance around 381 nm. nih.gov The use of 405 nm is a common practice where the absorbance of the substrate is minimal compared to that of the product. tandfonline.com
The molar extinction coefficient (ε) of pNA is a critical parameter for calculating the enzyme's activity. This value can be influenced by the specific conditions of the assay, such as pH and ionic strength. tandfonline.comnih.gov For instance, the p-nitroaniline absorption spectrum experiences a red shift with increasing ionic strength, which can alter the extinction coefficient at a fixed wavelength. nih.gov
Several values for the molar extinction coefficient of pNA have been reported under different conditions. At 405 nm, a commonly cited value is 9,600 M⁻¹cm⁻¹. chromogenicsubstrates.com Another source reports a value of 10,500 M⁻¹cm⁻¹ at the same wavelength. sigmaaldrich.com At 410 nm, a molar extinction coefficient of 8,800 M⁻¹cm⁻¹ has been used in enzyme assays at pH 7.5. bose.res.in It has also been noted that the extinction coefficient of pNA at 410 nm is sensitive to pH. researchgate.net The presence of organic solvents, like dimethyl sulfoxide (B87167) (DMSO) often used to dissolve the substrate, can also affect the molar absorptivity of pNA. For example, 10% DMSO can increase the molar absorptivity at 405 nm by approximately 5%. tandfonline.com
Table 1: Reported Molar Extinction Coefficients of p-Nitroaniline
| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | pH | Additional Conditions | Reference(s) |
|---|---|---|---|---|
| 405 | 9,600 | Not specified | --- | chromogenicsubstrates.com |
| 405 | 10,500 | Not specified | --- | sigmaaldrich.com |
| 410 | 8,800 | 7.5 | --- | bose.res.in |
| 410 | 9,800 | Not specified | --- | sigmaaldrich.com |
| 410 | 8,200 | Not specified | 40% Acetonitrile | bose.res.in |
| 381 | Not specified | Not specified | Proposed to minimize error from spectral shifts | nih.gov |
| 405 | Not specified | 9.0 | --- | fao.org |
| Not specified | 9,920 | Not specified | --- | sigmaaldrich.com |
Assay Conditions and Optimization (pH, Temperature, Ionic Strength)
Optimizing assay conditions is crucial for obtaining accurate and reproducible measurements of enzyme activity. The primary factors to consider are pH, temperature, and ionic strength, as these can significantly influence both the enzyme's catalytic efficiency and the stability of the substrate and product. tandfonline.comresearchgate.net
pH: The pH of the reaction buffer directly affects the ionization state of amino acid residues in the enzyme's active site, which is critical for catalysis. nih.gov For many chymotrypsin-like serine proteases that hydrolyze this compound, the optimal pH is typically in the neutral to alkaline range. For example, a chymotrypsin-like serine protease from Neurospora sitophila showed optimal activity at pH 7.4. nih.gov Another from Thermoplasma volcanium had an optimal pH of 7.0. tandfonline.com Some enzymes, like one from an alkalophilic Bacillus species, exhibit maximum activity at a much higher pH of 12.3. researchgate.net The choice of buffer system is also important, with Tris-HCl being a commonly used buffer. fao.orgnih.govusda.gov It's also important to note that non-enzymatic hydrolysis of pNA substrates can be pH-dependent, particularly at high pH values. researchgate.net
Temperature: Enzyme activity is highly dependent on temperature. An optimal temperature exists where the enzyme exhibits maximum activity. For instance, the chymotrypsin-like serine protease from Neurospora sitophila was optimally active at 50°C. nih.gov A protease from Tenebrio molitor larvae had an optimal temperature of 37°C for its activity. usda.gov Many assays are standardized at 37°C, which is near physiological temperature, though 25°C and 30°C are also common. tandfonline.com It is important to maintain a constant temperature during the assay, as even a one-degree Celsius variation can lead to significant errors in the estimated enzymatic activity. tandfonline.com
Ionic Strength: The ionic strength of the buffer, often adjusted with salts like sodium chloride, can influence both the enzyme's activity and the pNA absorbance. tandfonline.comnih.gov The absorption spectrum of p-nitroaniline is known to be red-shifted with increasing ionic strength. nih.gov Therefore, maintaining a constant ionic strength is essential for consistent results.
Substrate Concentration and Solvents: The substrate this compound is often dissolved in an organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous buffer. fao.orgusda.gov The final concentration of the organic solvent in the reaction mixture should be kept low and constant, as it can affect enzyme activity. For example, the activity of a chymotrypsin-like proteinase from Tenebrio molitor was maximal at a low DMF concentration of 2.5% and decreased sharply at higher concentrations. usda.gov
Kinetic Parameters of Enzymatic Cleavage
The interaction between an enzyme and its substrate, this compound, can be quantitatively described by its kinetic parameters. These parameters, derived from the Michaelis-Menten model, provide insights into the enzyme's binding affinity for the substrate and its catalytic efficiency. chromogenicsubstrates.com
Determination of Michaelis-Menten Constants (Km)
The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is often used as an indicator of the enzyme's affinity for its substrate, with a lower Km value generally suggesting a higher affinity. The determination of Km for the hydrolysis of this compound is typically performed by measuring the initial reaction rates at various substrate concentrations. usda.gov These data are then often plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[substrate concentration]) to determine the Km value. usda.gov
Several studies have reported Km values for the cleavage of this compound by different enzymes. For example, a chymotrypsin-like serine protease from the fungus Neurospora sitophila was found to have a Km of 0.24 mM for this substrate. nih.gov A chymotrypsin-like proteinase from the midgut of Tenebrio molitor larvae exhibited a Km of 1.59 mM. usda.gov An extracellular protease from the nematode-trapping fungus Monacrosporium cystosporium had a Km of 0.167 mM. nih.gov These variations in Km highlight the differing affinities of these enzymes for the same substrate.
Evaluation of Catalytic Rates (kcat)
The catalytic rate, or turnover number (kcat), represents the maximum number of substrate molecules that a single enzyme molecule can convert to product per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency once the substrate is bound. The kcat is calculated from the maximum reaction velocity (Vmax) and the total enzyme concentration.
The kcat values for the hydrolysis of this compound vary among different enzymes. For the chymotrypsin-like proteinase from Tenebrio molitor larvae, the kcat was determined to be 36.5 s⁻¹. usda.gov In a study of Subtilisin Carlsberg, the kcat for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA was found to decrease in the presence of organic co-solvents. bose.res.in An antibody catalyst for peptidyl-prolyl cis-trans isomerization showed a kcat value for the cis-substrate, Suc-Ala-Ala-Pro-Phe-pNA. pnas.org
Catalytic Efficiency (kcat/Km) in Enzyme-Substrate Interactions
For the chymotrypsin-like proteinase from Tenebrio molitor larvae, the kcat/Km ratio for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA was 23,040 s⁻¹M⁻¹. usda.gov An antibody catalyst demonstrated a kcat/Km of 883 s⁻¹M⁻¹ for the isomerization of Suc-Ala-Ala-Pro-Phe-pNA. pnas.org In a study of chymotrypsin-like enzymes, the kcat/Km for the hydrolysis of a similar substrate, Suc-AAPD-pNA, at pH 8 was found to be significantly lower than that for Suc-AAPL-pNA, highlighting the influence of the amino acid at the P1 position on catalytic efficiency. nih.gov
Table 2: Kinetic Parameters for the Enzymatic Cleavage of this compound by Various Enzymes
| Enzyme | Source Organism/Type | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference(s) |
|---|---|---|---|---|---|
| Chymotrypsin-like serine protease | Neurospora sitophila | 0.24 | Not explicitly stated | Not explicitly stated | nih.gov |
| Chymotrypsin-like proteinase (TmC1) | Tenebrio molitor larvae | 1.59 | 36.5 | 23,040 | usda.gov |
| Extracellular protease (Mc1) | Monacrosporium cystosporium | 0.167 | Not explicitly stated | Not explicitly stated | nih.gov |
| Antibody catalyst | --- | Not explicitly stated | Not explicitly stated | 883 | pnas.org |
| Subtilisin Carlsberg | --- | Increased in organic solvents | Decreased in organic solvents | --- | bose.res.in |
Specific Enzyme Targets for Suc-Ala-Ala-Pro-Phe-pNA Hydrolysis
The specificity of Suc-Ala-Ala-Pro-Phe-pNA, particularly the phenylalanine at the P1 position, makes it an excellent substrate for proteases with a preference for large, hydrophobic residues in their S1 binding pocket.
Suc-Ala-Ala-Pro-Phe-pNA is a well-established and sensitive substrate for chymotrypsin and various chymotrypsin-like serine proteases. ethz.ch These enzymes are characterized by a catalytic triad (Ser-His-Asp) in their active site and a substrate-binding pocket that accommodates aromatic residues like phenylalanine. diva-portal.org The hydrolysis of this substrate is frequently used to determine the activity of these enzymes in various biological samples and to study their kinetic properties. google.com
Bovine α-chymotrypsin, a classic example, efficiently hydrolyzes Suc-Ala-Ala-Pro-Phe-pNA. A chymotrypsin-like proteinase (TmC1) isolated from the midgut of Tenebrio molitor larvae also demonstrates high activity towards this substrate. Kinetic studies have revealed specific parameters for this hydrolysis, highlighting the substrate's utility in characterizing newly discovered enzymes. Furthermore, chymotrypsin-like proteases from microbial sources, such as Thermoplasma volcanium, have been shown to hydrolyze this substrate, confirming their functional similarity to mammalian chymotrypsins. aai.org
| Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
| Tenebrio molitor Chymotrypsin (TmC1) | 1.59 | 36.5 | 23,040 | researchgate.net |
This table is interactive. Click on the headers to sort.
Cathepsin G, a serine protease located in the azurophilic granules of human neutrophils, exhibits broad specificity, including chymotrypsin-like activity. It readily cleaves Suc-Ala-Ala-Pro-Phe-pNA, making this substrate a valuable tool for profiling Cathepsin G activity in biological and clinical samples. science.gov The hydrolysis of this substrate by Cathepsin G is used to quantify the enzyme's activity and to screen for potential inhibitors. science.gov Kinetic studies have been performed to determine the Michaelis-Menten constants for this interaction, providing insight into the enzyme's catalytic efficiency. The reaction is typically monitored by measuring the increase in absorbance at 410 nm due to the release of p-nitroaniline. science.gov
| Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions | Source |
| Human Cathepsin G | 1.76 | 2.06 | 1175 | 0.5 M NaCl | |
| Human Cathepsin G | 1.49 | 1.51 | 1018 | 3 M NaCl |
This table is interactive. Click on the headers to sort.
Prostate-Specific Antigen (PSA), also known as human kallikrein-related peptidase 3 (hK3), is a serine protease with well-documented chymotrypsin-like activity. Its primary physiological role is the cleavage of semenogelins in seminal plasma. Due to its substrate preference, Suc-Ala-Ala-Pro-Phe-pNA is recognized and cleaved by PSA. targetmol.com This makes the substrate useful for detecting PSA's proteolytic activity. targetmol.com However, while it is established as a substrate, quantitative kinetic parameters such as K_m and k_cat for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by PSA have not been reported in the reviewed scientific literature.
Subtilisin, a serine protease originating from Bacillus species, and its engineered variants are known to hydrolyze Suc-Ala-Ala-Pro-Phe-pNA. This substrate is frequently employed in laboratory settings to measure the amidase activity of subtilisins (B1170691) and to evaluate the effects of mutations on their catalytic efficiency and substrate specificity. For instance, the kinetic constants for the hydrolysis of this substrate by Subtilisin BPN' and Subtilisin Carlsberg have been determined, providing a baseline for comparing the performance of modified enzymes. These studies are crucial for applications in biotechnology and protein engineering, where subtilisin variants are developed for specific industrial or research purposes.
| Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
| Subtilisin KSK-II | 0.41 | 28.0 | 68,292 | |
| Savinase (a subtilisin) | 1.156 | 185 | 160,034 |
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Substrate Specificity Profiling and S Subsite Mapping
Mapping of Protease S1 Binding Pockets Using Suc-Peptide-pNA Libraries
Libraries of synthetic peptides ending in p-nitroanilide (pNA), such as those based on the Suc-Peptide-pNA scaffold, are instrumental in mapping the S1 binding pockets of proteases. nih.gov The S1 pocket is a primary determinant of a protease's specificity, as it accommodates the side chain of the P1 amino acid residue of the substrate. mdpi.com By systematically varying the amino acid at the P1 position in a peptide library and measuring the rate of pNA release, researchers can determine the preferred P1 residue for a given protease. nih.gov
The nature of the amino acid at the P1 position profoundly influences the efficiency of substrate cleavage. For many chymotrypsin-like proteases, which have a hydrophobic S1 pocket, substrates with large hydrophobic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) at the P1 position are preferred. oup.comoup.com For instance, human chymase (HC) demonstrates a strong preference for Tyr and Phe over Trp at the P1 position. oup.com Similarly, studies with other proteases have shown that residues like Leucine (Leu) at the P1 position also result in efficient hydrolysis. nih.gov The cleavage efficiency is often quantified by the kinetic parameters kcat (turnover number) and Km (Michaelis constant), with the kcat/Km ratio representing the catalytic efficiency of the enzyme for a particular substrate. nih.gov
The following table illustrates the preference of different proteases for various P1 residues, highlighting the diversity in S1 pocket specificity.
| Protease | Preferred P1 Residues | Disfavored P1 Residues |
| Human Chymase (HC) | Tyr, Phe | Trp |
| Cathepsin E | Phe, Norleucine (Nle) | Gly |
| Prolylcarboxypeptidase (PRCP) | Pro, Ala, Nle | Arg, Lys |
| Dog Mast Cell Chymase | Aromatic amino acids (Phe, Tyr, Trp) | - |
This table is based on data from multiple studies and provides a general overview of P1 preferences. Specific efficiencies can vary based on the full substrate sequence and reaction conditions. nih.govoup.comucsf.edu
While often favored by chymotrypsin-like enzymes, the presence of Tryptophan (Trp) at the P1 position can also confer a degree of selectivity. Some proteases exhibit a distinct preference for Trp over other aromatic residues like Phe and Tyr. For example, the opossum chymase shows a preference for Trp in the P1 position. oup.com The specific interactions between the indole (B1671886) side chain of Trp and the amino acid residues lining the S1 pocket dictate this selectivity. nih.govnih.gov In some cases, Trp may be more frequently found in positions other than P1, suggesting its role in interactions with other subsites. oup.comoup.com
Influence of P1 Residue on Cleavage Efficiency
pH Dependency of Substrate Hydrolysis and Ionization States within Active Sites
The rate of hydrolysis of Suc-Peptide-pNA substrates is highly dependent on the pH of the reaction environment. This pH dependency is a direct reflection of the ionization states of key amino acid residues within the protease's active site, particularly the catalytic triad (B1167595) (typically composed of Serine, Histidine, and Aspartate in serine proteases). nih.govacs.org For many serine proteases, the optimal pH for activity is between 7 and 8. nih.gov Below this range, the catalytic histidine residue may become protonated, leading to a decrease in activity. nih.gov Above this range, deprotonation of other residues, such as the α-amino group of Ile16 in chymotrypsin (B1334515), can disrupt important salt bridges and reduce enzyme activity. nih.gov The pKa values of the ionizable side chains of the substrate's amino acids can also be significantly shifted when bound within the hydrophobic S1 pocket of an enzyme. nih.gov For instance, the pKa of the side chain of an Aspartic acid residue in the P1 position can be significantly elevated within the S1 pocket of chymotrypsin. nih.gov
Computational and Structural Modeling of Enzyme-Substrate Complexes
Computational methods, including molecular modeling and molecular dynamics simulations, provide invaluable insights into the dynamic interactions between proteases and their substrates like Suc-Ala-Trp-Pro-Phe-pNA. ucsb.edunih.govnih.gov These techniques allow for the visualization and analysis of the enzyme-substrate complex at an atomic level, complementing experimental data.
Molecular dynamics (MD) simulations can model the binding process of Suc-Peptide-pNA substrates to a protease's active site, revealing the conformational changes that occur in both the enzyme and the substrate upon binding. ucsb.eduodu.edu These simulations can help to understand the structural basis for substrate specificity and the mechanism of catalysis. For example, MD simulations of cyclophilin complexed with tetrapeptide substrates have elucidated the conformational changes and key interactions involved in the cis-trans isomerization of prolyl peptides. ucsb.edu These simulations have shown how the enzyme stabilizes the transition state of the reaction through specific hydrogen bonds and hydrophobic contacts. ucsb.edu
X-ray Crystallography and NMR Studies of Enzyme-Substrate Analogs
Structural biology techniques are paramount in elucidating the precise interactions between a protease and its substrate. By studying stable enzyme-inhibitor complexes that mimic the natural substrate, the specific contributions of individual amino acid residues of the substrate to binding and specificity can be mapped to the enzyme's subsites (S-sites).
X-ray Crystallography Insights
X-ray crystallography of proteases complexed with peptide-based inhibitors, such as those containing a chloromethylketone (CMK) group, has been instrumental in defining the architecture of the active site. The CMK moiety forms a covalent bond with the active site histidine (His57) and serine (Ser195), creating a stable tetrahedral adduct that is analogous to the transition state of the catalytic reaction. nih.govnih.govresearchgate.net
One key example involves the structural determination of human chymase, a chymotrypsin-like serine protease, in a complex with succinyl-Ala-Ala-Pro-Phe-chloromethylketone (Suc-Ala-Ala-Pro-Phe-CMK). nih.gov This inhibitor is a close analog of this compound, with the primary difference being the substitution of Tryptophan (Trp) with a second Alanine (B10760859) (Ala) at the P3 position. The crystal structure, solved at 2.2 Å resolution, reveals critical details of substrate binding. nih.gov The P1-Phenylalanine (Phe) residue of the inhibitor sits (B43327) snugly within the deep, hydrophobic S1 pocket of the enzyme, the primary determinant of chymotrypsin-like specificity. wikipedia.orgnih.gov The peptidyl portion of the inhibitor forms a short antiparallel β-sheet with the enzyme, a common binding motif for protease-substrate interactions. nih.gov
Studies on other chymotrypsin-inhibitor complexes have further refined the understanding of subsite interactions. The binding of peptide inhibitors reveals how the side chains of the substrate's amino acids (termed P-sites) fit into the corresponding enzyme subsites.
Table 1: Key Interactions in Enzyme-Peptide Inhibitor Complexes from Crystallographic Data
| Substrate P-Site | Enzyme S-Subsite | Interacting Enzyme Residues (Example: Chymotrypsin) | Nature of Interaction | Reference |
| P1 (e.g., Phe) | S1 | Ser189, Cys191-Cys220, Gly216, Gly226 | Hydrophobic pocket, shape complementarity | wikipedia.orgnih.govresearchgate.net |
| P2 (e.g., Pro) | S2 | Broad, solvent-exposed surface | Hydrophobic interactions | nih.gov |
| P3 (e.g., Trp/Ala) | S3 | Main-chain atoms of Gly216 | Hydrogen bonding (antiparallel β-sheet) | nih.govnih.gov |
| P4 (e.g., Ala) | S4 | Leu96, Tyr104, Ile107, Leu126 | Hydrophobic pocket | pnas.org |
These structural studies also highlight the importance of residues and loops distant from the active site in conferring specificity. For instance, converting trypsin to have chymotrypsin-like specificity required not only mutating the S1 pocket but also swapping two surface loops, demonstrating that these loops help stabilize the transition state for the correct substrate. researchgate.netnih.govnih.gov
NMR Spectroscopy Studies
NMR spectroscopy provides complementary data to crystallography, offering insights into the structure and dynamics of enzyme-inhibitor complexes in solution. ¹³C NMR has been particularly powerful in studying tetrahedral adducts formed between chymotrypsin and peptide chloromethane (B1201357) inhibitors. nih.govresearchgate.netacs.org By using inhibitors enriched with ¹³C at the carbonyl carbon, researchers can directly observe the formation of the hemiketal adduct with Ser195. nih.govacs.org
These NMR studies have shown that the enzyme active site is exquisitely tuned to stabilize the tetrahedral intermediate. The chemical shift of the ¹³C-labeled hemiketal carbon is sensitive to its local electronic environment, allowing for the determination of the pKa of the hemiketal hydroxy group. acs.orgnih.gov This provides direct evidence for the stabilization of the negatively charged oxyanion by the "oxyanion hole," a structural feature of the enzyme active site formed by the backbone NH groups of Gly193 and Ser195. acs.orgembopress.organnualreviews.org The degree of stabilization can be modulated by the residues occupying the S1-S4 subsites, underscoring the cooperative nature of substrate binding and catalysis. acs.org
Table 2: Representative NMR Data for Chymotrypsin-Inhibitor Complexes
| Inhibitor Analog | NMR Method | Key Observation | Deduced Information | Reference |
| Z-[2-¹³C]Gly-Gly-Phe-CMK | ¹³C NMR | Formation of a tetrahedral adduct signal. | Confirms hemiketal formation with Ser195, analogous to the catalytic intermediate. | nih.gov |
| ¹³C-labeled chloromethanes | ¹³C NMR | pH-dependent chemical shift of the hemiketal carbon. | Determination of the oxyanion pKa, quantifying stabilization by the oxyanion hole. | acs.orgnih.gov |
| Fluorinated substrate analogs | ¹⁹F NMR | Probes conformational changes upon binding. | Provides information on inhibitor dynamics and interactions within the active site. | acs.org |
Together, X-ray crystallography and NMR studies of substrate analogs like Suc-Ala-Ala-Pro-Phe-CMK provide a detailed structural and dynamic picture of substrate recognition. They map the interactions at the S-subsites, explain the basis of enzyme specificity, and confirm the catalytic mechanism involving the stabilization of a tetrahedral, transition-state-like intermediate.
Applications of Suc Ala Trp Pro Phe Pna in Enzyme Research
Characterization of Novel Proteolytic Enzymes
Chromogenic substrates are fundamental tools for the discovery, purification, and characterization of new enzymes. The specific sequence of a substrate like Suc-Ala-Trp-Pro-Phe-pNA allows researchers to probe the unique binding preferences of a target protease.
The process of isolating a single type of protease from a complex biological mixture, such as a fungal culture or tissue extract, involves multiple purification steps like chromatography. Throughout this process, a reliable assay is needed to track the enzyme's presence and concentration in different fractions.
While the analogous substrate, Suc-Ala-Ala-Pro-Phe-pNA, is widely employed for its high reactivity in the purification of various chymotrypsin-like serine proteases from sources like the fungi Monacrosporium cystosporium and Pleurotus ostreatus, the use of this compound serves a more specific purpose. By incorporating a bulky tryptophan residue at the P3 position (the third amino acid from the cleavage site), this substrate is used to characterize the specificity of an enzyme's S3 binding pocket.
For instance, in a study characterizing the specificity of a cercarial protease from the parasite Schistosoma, researchers tested a panel of substrates with variations at the P3 position. They found that replacing the alanine (B10760859) in their standard substrate with a tryptophan resulted in a very poor substrate. This finding was crucial in defining the structural constraints of the enzyme's active site, indicating that its S3 pocket could not accommodate a large aromatic side chain like that of tryptophan. This demonstrates how substrates like this compound are instrumental in defining the unique characteristics of newly discovered enzymes.
Measuring the total activity of specific proteases within unpurified cellular extracts or secretions is a common requirement in biochemical research. Chromogenic substrates provide a straightforward method for such quantification. The rate of color change upon addition of the substrate to the extract is proportional to the amount of active enzyme present.
For example, researchers have used the similar substrate Suc-Ala-Ala-Pro-Phe-pNA to measure total serine protease activity in crude culture filtrates of the fungus Coprinopsis cinerea and to identify new proteolytic activities in yeast mutants. The use of this compound in this context allows for a more selective measurement, detecting only those proteases capable of binding a tryptophan residue at the P3 position, thereby helping to differentiate between different enzymes in a complex mixture.
Discovery and Purification of New Proteases from Biological Sources
Investigating Enzyme Regulation and Activation Mechanisms
Many proteases are synthesized as inactive precursors called zymogens, which require a specific cleavage event to become active. Substrates like this compound are used to monitor this activation process. An increase in the rate of substrate hydrolysis over time can indicate the conversion of a zymogen to its active form. Studies on artificial zymogens have utilized the related substrate Suc-Ala-Ala-Pro-Phe-pNA to demonstrate how the cleavage of an inhibitory peptide can lead to a significant increase in enzymatic activity. Comparing the activation profile using both the Ala- and Trp-containing substrates could further reveal whether the activation process alters the enzyme's substrate specificity. Additionally, this substrate can be used to study the effects of allosteric regulators, activators, or the influence of environmental factors like pH and temperature on enzyme function.
High-Throughput Screening for Protease Inhibitors
The search for new drugs often involves screening vast libraries of chemical compounds to find molecules that can inhibit the activity of a disease-related enzyme. The simplicity of colorimetric assays makes substrates like this compound suitable for such high-throughput screening (HTS).
An inhibition assay using this substrate is typically performed in a multi-well plate format. Each well contains the target protease, the this compound substrate, and a different compound from the screening library. The plate is then monitored by a spectrophotometer. If a compound is an effective inhibitor, it will block the protease from cleaving the substrate, resulting in little to no color change compared to a control well without any inhibitor. This allows for the rapid testing of thousands of compounds to identify potential therapeutic leads.
Once a potential inhibitor is identified, it is necessary to quantify its potency. The inhibition constant (Kᵢ) is a measure of how tightly an inhibitor binds to an enzyme. A lower Kᵢ value signifies a more potent inhibitor. Determining the Kᵢ involves a series of kinetic experiments where the reaction rate is measured at multiple concentrations of both the substrate and the inhibitor.
Interestingly, a peptide sequence that is part of a poor substrate can sometimes be incorporated into a highly effective inhibitor. Research on the schistosome cercarial protease demonstrated this principle clearly. While the substrate with tryptophan at P3 was not hydrolyzed efficiently, a corresponding inhibitor molecule (MeO-Suc-Ala-Ala-Pro-Trp-CMK
Development of Inhibition Assays
Role in Understanding Protein Folding and Peptidyl-Prolyl Cis-Trans Isomerization (PPIase)
The isomerization of the peptide bond preceding a proline residue is a rate-limiting step in the folding of many proteins. nih.gov Enzymes that catalyze this reaction, known as PPIases, are crucial for proper protein folding and function. nih.govresearchgate.net this compound is a key model substrate used to study the activity and mechanism of these enzymes. acs.orgucsb.edu
A widely used method to measure PPIase activity is the coupled protease assay, first developed in 1984. imrpress.comdiva-portal.org This assay utilizes a protease, such as α-chymotrypsin, that specifically cleaves the trans isomer of the Pro-Phe peptide bond in the this compound substrate, releasing the chromophore p-nitroanilide (pNA). nih.govimrpress.compnas.org
In solution, the substrate exists in an equilibrium between the cis and trans conformations of the Trp-Pro bond. sigmaaldrich.com When chymotrypsin (B1334515) is added, it rapidly cleaves all the pre-existing trans isomers. The subsequent rate of pNA release is limited by the slower, uncatalyzed cis to trans isomerization. imrpress.com When a PPIase is present in the assay, it accelerates this cis-trans isomerization, leading to a faster rate of pNA release, which can be monitored spectrophotometrically. diva-portal.org This provides a direct measure of the enzyme's catalytic activity.
Variations of this assay have been developed to improve throughput and avoid potential issues. For instance, a liquid chromatography-based high-throughput assay allows for the separation and quantification of the substrate and product after a set time, which is particularly useful when spectroscopic methods are complicated by light scattering. d-nb.info Additionally, protease-free assays have been developed that measure the small differences in absorption coefficients between the cis and trans conformers to determine isomerization rates directly. diva-portal.orgfrontiersin.org
Assay Principle:
Equilibrium: this compound (cis) ⇌ this compound (trans)
PPIase Catalysis: The PPIase enzyme accelerates the conversion of the cis isomer to the trans isomer.
Protease Cleavage: α-chymotrypsin cleaves the trans isomer, releasing pNA.
Detection: The rate of pNA release is measured by an increase in absorbance at or near 400 nm.
Computational studies using this compound as a model substrate have provided significant insights into the catalytic mechanism of PPIases like cyclophilin (CyP). acs.orgucsb.edu Molecular dynamics simulations reveal the structural changes that occur during the cis-trans isomerization process within the enzyme's active site.
The transition state (TS) of the reaction is characterized by a 90° twist of the prolyl amide C-N bond. acs.orgucsb.edu This twisted conformation is stabilized by specific interactions with key amino acid residues in the enzyme's active site. For cyclophilin, these residues include Arg55 and Asn102. acs.orgucsb.edu
Key Interactions in Cyclophilin Active Site:
Asn102: Forms a hydrogen bond with the carbonyl oxygen of the peptide bond, which is shorter and more favorable in the transition state than in the ground state. acs.orgucsb.edu
Arg55: The guanidino group of Arg55 forms a hydrogen bond with the amide nitrogen of the peptide bond as it becomes pyramidalized during the transition to the twisted state. acs.orgucsb.edu
These studies show that the enzyme active site becomes organized upon substrate binding and is geometrically complementary to the transition state structure. acs.orgucsb.edu Interestingly, while the interactions around the prolyl bond are strengthened in the transition state, other interactions involving the N-terminal part of the peptide (the Suc-Ala portion) are weakened or repositioned. acs.orgucsb.edu This repositioning becomes more significant when the amino acid preceding proline is larger, such as Tryptophan (Trp). ucsb.edu
| State | Prolyl Amide Bond Dihedral Angle | Key Active Site Interactions (Cyclophilin) | Reference |
|---|---|---|---|
| Ground State (cis) | ~20° twist from planar | H-bond between peptide carbonyl O and Asn102 N-H. | acs.orgucsb.edu |
| Transition State | ~90° twist | Strengthened H-bond with Asn102; new H-bond between peptide N and Arg55. | acs.orgucsb.edu |
| Ground State (trans) | ~180° (planar) | Released from active site. | acs.orgucsb.edu |
The catalytic activity measured using substrates like this compound is directly relevant to the biological function of PPIases, which involves modulating the conformation and, consequently, the function of their target proteins. nih.gov By catalyzing the cis-trans isomerization of specific proline residues in vivo, PPIases can act as molecular switches that control a wide range of cellular processes. nih.gov
For example, the PPIase Pin1 specifically recognizes phosphorylated Ser/Thr-Pro motifs. nih.gov Its catalytic action on these motifs can regulate the activity of cell-cycle proteins like CDC25C, alter the stability of proteins such as cyclin D1, and modulate the activity of transcription factors. nih.gov Similarly, the PPIase FKBP12 is known to regulate the function of ryanodine (B192298) receptors, which are crucial ion channels for calcium signaling in cardiac muscle. diva-portal.org The study of model peptides provides the fundamental kinetic and mechanistic data needed to understand these complex regulatory roles.
Mechanistic Insights into Prolyl Isomerization
Applications in Protein Engineering and Directed Evolution Studies
Substrates like this compound are invaluable tools in the fields of protein engineering and directed evolution. These disciplines aim to create new enzymes with enhanced stability, altered substrate specificity, or improved catalytic activity. researchgate.net
The chromogenic nature of this compound facilitates high-throughput screening of enzyme libraries. For instance, in directed evolution experiments, vast numbers of enzyme variants can be rapidly assayed in microplates to identify mutants with desired properties, such as increased activity towards a specific peptide sequence. utexas.edu
Methodological Considerations and Assay Development Using Suc Ala Trp Pro Phe Pna
Assay Formats: Continuous vs. Discontinuous Assays
Enzyme assays utilizing Suc-Ala-Trp-Pro-Phe-pNA can be performed in one of two primary formats: continuous or discontinuous. wikipedia.org
Continuous Assays: These assays involve real-time monitoring of the enzymatic reaction. slideshare.net The change in absorbance due to the release of p-nitroaniline is measured continuously over time, providing a direct and immediate measurement of the reaction rate. slideshare.netstudysmarter.co.uk This format is advantageous for its ability to capture initial reaction rates and for studying enzyme kinetics in detail, including the determination of parameters like Vmax and Km. slideshare.net Spectrophotometric continuous assays are the most common type for chromogenic substrates like this compound. longdom.org
Discontinuous Assays: In this format, the enzymatic reaction is allowed to proceed for a specific period, after which it is stopped at various time intervals. wikipedia.orgtipbiosystems.com The amount of product formed (p-nitroaniline) is then measured in each sample. wikipedia.org This can be achieved by adding a substance that halts the reaction, such as a strong acid. sigmaaldrich.com While less common for this particular substrate, discontinuous assays can be useful when precise timing is critical or when dealing with complex sample mixtures that might interfere with continuous monitoring. longdom.orgtipbiosystems.com
| Assay Type | Description | Advantages | Disadvantages |
| Continuous | Reaction is monitored in real-time. slideshare.net | Provides immediate feedback on reaction rates; ideal for kinetics. slideshare.net | May be susceptible to interferences that affect absorbance over time. |
| Discontinuous | Reaction is stopped at intervals and product is measured. wikipedia.org | Useful for precise timing and complex samples. longdom.orgtipbiosystems.com | More labor-intensive; may miss initial reaction dynamics. |
Standardization of Enzyme Activity Units
To ensure comparability of results across different experiments and laboratories, it is crucial to standardize the units of enzyme activity. chromogenicsubstrates.com
The internationally accepted unit for enzyme activity is the katal (kat) , which is defined as the amount of enzyme that catalyzes the conversion of one mole of substrate per second under specified conditions. chromogenicsubstrates.comdiapharma.com However, due to the large scale of the katal, a more practical and commonly used unit is the enzyme unit (U) , which represents the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute. wikipedia.org 1 U is equivalent to 16.67 nanokatals. wikipedia.org
When reporting enzyme activity using this compound, the following conditions must be clearly defined:
Substrate Concentration: The concentration of this compound should be specified, and ideally, it should be at a saturating level to ensure the reaction rate is proportional to the enzyme concentration. researchgate.net
Temperature: Enzyme activity is highly dependent on temperature, so the assay temperature must be kept constant and reported. diapharma.com
pH: The pH of the buffer system can significantly influence enzyme activity and should be maintained at an optimal and constant level. diapharma.com
Buffer Composition and Ionic Strength: These factors can also affect enzyme kinetics and should be standardized. chromogenicsubstrates.com
The activity of a serine protease using Suc-Ala-Ala-Pro-Phe-pNA as a substrate is determined by the rate of enzyme hydrolysis at a specific pH and temperature. The released p-nitroaniline leads to an increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity. fao.orgfao.org One protease unit (PROT) is often defined as the amount of enzyme that liberates 1 µmol of p-nitroaniline from a 1mM substrate solution per minute at a defined pH and temperature, such as pH 9 and 37°C. fao.org
Interferences and Controls in Spectrophotometric Assays
Spectrophotometric assays using this compound can be subject to various interferences that may lead to inaccurate results. It is essential to incorporate appropriate controls to identify and mitigate these issues.
Potential Interferences:
Contaminating Enzymes: Samples may contain multiple enzymes capable of cleaving the substrate. diapharma.com This lack of absolute selectivity can be addressed by using inhibitors, adjusting the pH, or further purifying the sample. diapharma.com
Sample Turbidity or Color: The inherent color or cloudiness of a sample can interfere with absorbance readings. diapharma.com A sample blank, containing the sample but no substrate, should be run to correct for this.
Compound Interference: Certain compounds in the sample may absorb light at the same wavelength as p-nitroaniline (around 405 nm), leading to artificially high readings. nih.gov
Precipitation: The substrate or other reaction components may precipitate out of solution, causing light scattering and affecting absorbance measurements. diapharma.com
Lupus Anticoagulant: In clinical assays, the presence of a lupus anticoagulant can interfere with clotting-based assays but may have less impact on chromogenic assays due to high sample dilution and different dependencies on phospholipids. nih.gov
Essential Controls:
Blank (Reagent Blank): Contains all reagents except the enzyme, to account for any spontaneous substrate hydrolysis.
Sample Blank: Contains the sample and all reagents except the substrate, to correct for background absorbance from the sample itself.
Positive Control: A known amount of a purified enzyme is used to ensure the assay is working correctly.
Negative Control: A sample known to be devoid of the enzyme activity is run to check for non-specific reactions.
| Control Type | Composition | Purpose |
| Reagent Blank | All reagents except enzyme | Corrects for spontaneous substrate breakdown. |
| Sample Blank | Sample + all reagents except substrate | Corrects for background absorbance of the sample. |
| Positive Control | Known amount of pure enzyme | Verifies that the assay is performing as expected. |
| Negative Control | Sample without enzyme activity | Checks for non-specific reactions. |
Handling and Storage of Chromogenic Peptide Substrates for Optimal Stability
Proper handling and storage of this compound are critical for maintaining its stability and ensuring reliable assay results.
Storage of Lyophilized Powder:
The lyophilized (powder) form of the peptide should be stored at low temperatures, typically -20°C, and protected from light. genscript.com
To prevent degradation from moisture absorption (deliquescence), especially for peptides containing hygroscopic amino acids, it is recommended to store the powder in a desiccator within a tightly sealed vial. genscript.com
Under these conditions, the lyophilized substrate can be stable for several years. genscript.com Some suppliers indicate a shelf life of 3 years when stored desiccated at -20°C. sigmaaldrich.com
Storage of Stock Solutions:
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. genscript.com
For reconstitution, the substrate can be dissolved in sterile water or a solvent like dimethyl sulfoxide (B87167) (DMSO), especially if solubility in water is low. diapharma.com If using DMSO, the final concentration in the reaction mixture should generally not exceed 10%. diapharma.com
Aqueous stock solutions are reported to be stable for over six months when stored refrigerated (2-8°C). diapharma.com However, stability is considerably reduced in alkaline buffers. diapharma.com
To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C. genscript.com
Solutions should be protected from light and microbial contamination. diapharma.comhbdsbio.com It is often recommended to prepare solutions fresh for use. hbdsbio.com
General Handling:
Before opening, the vial containing the lyophilized peptide should be allowed to warm to room temperature to prevent condensation. genscript.com
Weighing out the desired amount of peptide should be done quickly to minimize exposure to air and moisture. genscript.com
| Form | Storage Temperature | Key Considerations |
| Lyophilized Powder | -20°C genscript.com | Store in a desiccator, protected from light. genscript.com |
| Stock Solution | 2-8°C (short-term) or -20°C (long-term) diapharma.comgenscript.com | Aliquot to avoid freeze-thaw cycles; protect from light and contamination. diapharma.comgenscript.com Avoid alkaline buffers for long-term storage. diapharma.com |
Advanced Research Perspectives and Future Directions
Development of Fluorescent or Luminescent Analogs for Enhanced Sensitivity
The p-nitroanilide (pNA) chromophore, while reliable, offers moderate sensitivity. A significant advancement involves replacing the pNA group with fluorescent or luminescent reporters to create substrates with a much higher signal-to-noise ratio. This is particularly advantageous for detecting low-level enzyme activity in complex biological samples.
Two common strategies are employed:
Single Fluorophore Conjugation: The pNA group can be substituted with a single fluorescent molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). peptanova.de Cleavage of the peptide bond releases the fluorophore from the quenching effect of the peptide backbone, resulting in a quantifiable increase in fluorescence.
FRET-Based Probes: A more sophisticated approach involves creating a Förster Resonance Energy Transfer (FRET) pair. acs.org In this design, a donor fluorophore is attached to one end of the peptide and an acceptor (quencher) molecule to the other. frontiersin.org In the intact substrate, the proximity of the pair allows energy transfer from the donor to the acceptor, quenching the donor's fluorescence. Upon enzymatic cleavage of the peptide backbone, the donor and acceptor are separated, restoring the donor's fluorescence. acs.orgfrontiersin.org
These fluorescent analogs offer a significant increase in detection sensitivity compared to their chromogenic counterparts, enabling more precise kinetic measurements and the detection of minute protease concentrations. frontiersin.org
Table 1: Comparison of Reporter Moieties for Peptide Substrates
| Reporter Type | Principle of Detection | Relative Sensitivity | Common Examples |
|---|---|---|---|
| Chromogenic | Absorbance of light by a colored product after cleavage. fao.org | Low to Moderate | p-nitroanilide (pNA) |
| Fluorogenic (Single Label) | Increase in fluorescence upon cleavage and release from the peptide. peptanova.de | High | 7-amino-4-methylcoumarin (AMC) |
| Fluorogenic (FRET Pair) | Disruption of Förster Resonance Energy Transfer upon cleavage, leading to increased donor fluorescence. acs.org | Very High | Dabcyl/EDANS, CF/Cy5 |
Integration with Mass Spectrometry for Comprehensive Specificity Profiling
While Suc-Ala-Trp-Pro-Phe-pNA is designed for a specific protease class, mass spectrometry (MS) offers a powerful method to gain a much deeper and unbiased understanding of protease specificity. researchgate.net Techniques like Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) utilize libraries of hundreds of diverse peptides to build a comprehensive specificity profile for a given protease. nih.govucsf.edu
In this context, a known substrate like this compound can be used as a positive control. The core value of MS integration lies in its ability to:
Identify All Cleavage Products: Unlike a single-reporter assay, MS can identify all fragments generated from the cleavage of a peptide or a library of peptides. nih.gov
Pinpoint the Exact Cleavage Site: MS/MS sequencing can determine the precise peptide bond that was hydrolyzed, which is crucial for understanding subsite preferences (e.g., P4 to P4' positions). nih.gov
Deconvolute Complex Mixtures: By using class-specific inhibitors, the proteolytic signatures of multiple proteases within a single biological sample can be distinguished and characterized. ucsf.edu
This approach transforms a simple activity measurement into a detailed investigation of enzyme-substrate interactions, revealing subtle specificities and potential off-target activities that would be missed by traditional methods. nih.govbiorxiv.org
Application in Microfluidic or High-Throughput Robotic Systems
The straightforward nature of the colorimetric assay using this compound makes it highly amenable to high-throughput screening (HTS) applications. chemimpex.com Its utility is magnified when integrated into automated platforms:
Microfluidic Devices: These "lab-on-a-chip" systems allow for the rapid analysis of minute sample volumes, reducing reagent costs and increasing throughput. The simple absorbance-based readout for pNA release can be readily integrated into microplate readers or specialized detectors for microfluidic chips.
Robotic Systems: Liquid-handling robots can automate the process of dispensing the enzyme, substrate, and potential inhibitors into multi-well plates (e.g., 384- or 1536-well formats). The reaction progress is then monitored over time using an integrated plate reader. google.com
Such HTS setups are invaluable for large-scale drug discovery campaigns, enabling the screening of thousands of compounds to identify novel protease inhibitors. The substrate serves as a reliable and cost-effective tool for the primary screen to find initial hits. nih.gov
Elucidation of Novel Biological Roles for Proteases Identified Using this compound
Substrates like this compound are instrumental in the discovery and initial characterization of new proteases from diverse biological sources. Researchers have used similar pNA-based substrates to identify previously unknown enzymatic activities in organisms ranging from fungi to archaea. researchgate.netnih.gov
For example, studies on the mushroom Fomitella fraxinea used the substrate N-Suc-Ala-Ala-Pro-Phe-pNA to identify and characterize a novel chymotrypsin-like serine metalloprotease. researchgate.net Another study identified a new extracellular subtilisin-like protease from Pleurotus ostreatus using the same substrate. nih.gov
Once a novel protease is identified through its ability to cleave this compound, further research can be directed to:
Isolating and Sequencing the Enzyme: Identifying the protein and its corresponding gene.
Determining Physiological Substrates: Moving beyond the artificial substrate to find its natural targets within the organism.
Investigating Biological Function: Understanding the role of the newly discovered protease in the organism's life cycle, pathogenesis, or other biological processes.
In this way, a simple synthetic substrate acts as a starting point for uncovering new enzymatic pathways and functions.
Table 2: Examples of Novel Proteases Characterized Using Similar Peptide-pNA Substrates
| Organism | Protease Identified | Class | Substrate Used | Reference |
|---|---|---|---|---|
| Fomitella fraxinea | FFP1 | Chymotrypsin-like Serine Metalloprotease | N-Suc-Ala-Ala-Pro-Phe-pNA | researchgate.net |
| Pleurotus ostreatus | PoSl | Subtilisin-like Serine Protease | N-Suc-Ala-Ala-Pro-Phe-pNA | nih.gov |
| Thermoplasma volcanium | Tp. volcanium protease | Chymotrypsin-like Serine Protease | N-Suc-Ala-Ala-Pro-Phe-pNA |
Rational Design of Peptide-Based Probes and Activity-Based Probes (ABPs)
The peptide sequence Ala-Trp-Pro-Phe provides a validated recognition motif for a specific class of proteases. This sequence can be used as a scaffold for the rational design of more sophisticated chemical probes, particularly activity-based probes (ABPs). frontiersin.orgnih.gov
An ABP is a powerful tool that typically consists of three components:
Peptide Recognition Sequence: Derived from an optimal substrate, such as Ala-Trp-Pro-Phe, to confer specificity for the target enzyme. nih.gov
Reactive Group (Warhead): An electrophilic group that forms a stable, covalent bond with a catalytic residue in the enzyme's active site (e.g., a fluorophosphonate or chloromethylketone for serine proteases). nih.govnih.gov This covalent linkage makes the labeling irreversible.
Reporter Tag: A molecule used for detection and visualization, such as a fluorophore (for imaging), biotin (B1667282) (for affinity purification and proteomics), or a "click chemistry" handle for subsequent modification. nih.govacs.org
The design of an ABP based on the this compound sequence would allow researchers to move from simply measuring transient activity to irreversibly labeling active enzyme molecules. frontiersin.org These ABPs are instrumental in visualizing active proteases in cells and tissues, identifying drug targets, and profiling enzyme activity in complex proteomes. nih.govnih.gov
Table 3: Components for a Hypothetical Activity-Based Probe (ABP) Design
| Component | Function | Example Moiety Based on this compound |
|---|---|---|
| Recognition Sequence | Provides specificity by binding to the protease's active site. nih.gov | Ala-Trp-Pro-Phe |
| Reactive Group (Warhead) | Forms a covalent bond with the active site nucleophile (e.g., Serine). nih.gov | Diphenyl phosphonate, Chloromethylketone |
| Reporter Tag | Enables detection, visualization, or purification of the labeled enzyme. acs.org | Fluorescein, Biotin, Alkyne/Azide handle |
Conclusion
Summary of Suc-Ala-Trp-Pro-Phe-pNA's Contribution to Enzymological Research
This compound has made a significant contribution to enzymological research by providing a simple, sensitive, and continuous method for assaying chymotrypsin (B1334515) and related protease activity. Its well-defined structure, which mimics natural substrates, allows for specific and reliable measurements. researchgate.netexpasy.org The direct correlation between enzymatic cleavage and a measurable color change has facilitated a wide range of studies, from fundamental investigations of enzyme mechanisms and kinetics to high-throughput screening for novel therapeutic inhibitors. Its use has advanced our understanding of protease function, specificity, and regulation.
Future Research Avenues for this Class of Substrates
The field of synthetic enzyme substrates continues to evolve, with several promising avenues for future research. One area of focus is the development of substrates with even greater specificity and sensitivity, enabling the detection of very low levels of enzyme activity or the differentiation between closely related proteases. globalgrowthinsights.comfuturemarketinsights.com This can be achieved by incorporating unnatural amino acids or modifying the peptide backbone to optimize interactions with the enzyme's active site. mdpi.com
Another direction is the creation of substrates with different reporter groups, such as fluorophores (fluorogenic substrates) or luminescent tags, which can offer higher sensitivity than chromogenic assays. thermofisher.com Furthermore, there is growing interest in developing "smart" substrates that are activated only in specific cellular compartments or in response to particular biological stimuli. The integration of computational modeling and AI in substrate design is expected to accelerate the discovery of novel and highly tailored substrates for a wide array of diagnostic and research applications. futuremarketinsights.com
Q & A
Q. What is the primary biochemical application of Suc-Ala-Trp-Pro-Phe-pNA in enzymatic studies?
Q. What structural features of this compound influence its specificity towards target enzymes?
The substrate’s specificity is determined by:
- Amino Acid Sequence : The Trp residue at the P2 position may favor enzymes with hydrophobic binding pockets.
- Proline Conformation : The Pro-Phe sequence mimics natural substrates of PPIases, enabling isomerization studies.
- pNA Leaving Group : Ensures sensitive detection but may limit compatibility with cellular assays due to membrane impermeability. Researchers should compare activity against structurally related substrates (e.g., Suc-Ala-Ala-Pro-Trp-pNA) to isolate sequence-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data obtained from this compound-based assays across different experimental setups?
Contradictions may arise from:
- Solvent Effects : DMSO concentration variations altering enzyme conformation. Standardize solvent levels to ≤1% v/v .
- Buffer Conditions : Ionic strength or pH differences affecting enzyme activity. Use buffers validated in prior literature (e.g., Tris-HCl pH 7.5 for proteases).
- Data Normalization : Normalize activity to protein concentration (Bradford assay) and account for background absorbance. Advanced statistical tools (e.g., ANOVA with post-hoc tests) can identify significant outliers .
Q. What advanced computational methods are recommended to model the interaction between this compound and its target enzyme?
- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on the Pro-Phe-pNA region.
- Molecular Dynamics (MD) Simulations : Simulate substrate-enzyme complexes in explicit solvent (e.g., GROMACS) to study conformational stability.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions during catalysis (e.g., pNA cleavage). Validate computational results with mutagenesis studies targeting predicted binding residues .
Q. What strategies optimize the solubility and stability of this compound in complex biological matrices?
- Solubility Optimization :
- Test co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-20) to enhance aqueous solubility.
- Avoid freeze-thaw cycles; aliquot substrate stocks in anhydrous DMSO .
- Stability Assays :
- Monitor degradation via HPLC at 214 nm over 24–72 hours.
- Use protease inhibitors (e.g., PMSF) in cell lysate experiments to prevent unintended cleavage .
Methodological Guidelines for Reporting
- Data Presentation : Use line graphs for kinetic curves and bar charts for inhibitor screening. Report mean ± SEM with .
- Ethical Considerations : Disclose any modifications to commercial assay protocols and provide raw data for reproducibility .
- Statistical Analysis : Specify software (e.g., GraphPad Prism v9.0) and tests used (e.g., Student’s t-test for pairwise comparisons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
